molecular formula C19H36N2O4S2 B14404710 2-(Nitromethylidene)-3-(tetradecane-1-sulfonyl)-1,3-thiazinane CAS No. 88428-13-1

2-(Nitromethylidene)-3-(tetradecane-1-sulfonyl)-1,3-thiazinane

Cat. No.: B14404710
CAS No.: 88428-13-1
M. Wt: 420.6 g/mol
InChI Key: UVQUSJGFQCZCON-UHFFFAOYSA-N
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Description

2-(Nitromethylidene)-3-(tetradecane-1-sulfonyl)-1,3-thiazinane is a complex organic compound characterized by the presence of a nitromethylidene group, a tetradecane-1-sulfonyl group, and a thiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nitromethylidene)-3-(tetradecane-1-sulfonyl)-1,3-thiazinane typically involves multi-step organic reactions. The initial step often includes the formation of the thiazinane ring, followed by the introduction of the nitromethylidene and tetradecane-1-sulfonyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes, utilizing advanced technologies and equipment to achieve high yield and purity. The optimization of reaction conditions and the use of efficient purification techniques are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Nitromethylidene)-3-(tetradecane-1-sulfonyl)-1,3-thiazinane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting nitro groups to amines.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

2-(Nitromethylidene)-3-(tetradecane-1-sulfonyl)-1,3-thiazinane has diverse applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Nitromethylidene)-3-(tetradecane-1-sulfonyl)-1,3-thiazinane involves its interaction with specific molecular targets and pathways. The nitromethylidene group may participate in redox reactions, while the sulfonyl group can influence the compound’s solubility and reactivity. The thiazinane ring structure may contribute to the compound’s stability and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Tetradecane, 1-(methylsulfinyl): Shares the tetradecane backbone but differs in the functional groups attached.

    Tetradecane, 1-(tetradecyloxy): Similar in having a tetradecane chain but with an ether linkage instead of a sulfonyl group.

    2-Hydroxy-5-(tetradecane-1-sulfonyl)-N-(4-trifluoromethyl-phenyl)-benzamide: Contains a sulfonyl group but differs significantly in overall structure and functional groups.

Uniqueness

2-(Nitromethylidene)-3-(tetradecane-1-sulfonyl)-1,3-thiazinane is unique due to its combination of a nitromethylidene group, a sulfonyl group, and a thiazinane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

88428-13-1

Molecular Formula

C19H36N2O4S2

Molecular Weight

420.6 g/mol

IUPAC Name

2-(nitromethylidene)-3-tetradecylsulfonyl-1,3-thiazinane

InChI

InChI=1S/C19H36N2O4S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-27(24,25)20-15-14-16-26-19(20)18-21(22)23/h18H,2-17H2,1H3

InChI Key

UVQUSJGFQCZCON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCS(=O)(=O)N1CCCSC1=C[N+](=O)[O-]

Origin of Product

United States

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